5-Bromo-1-butyl-6-fluorobenzoimidazole
Overview
Description
5-Bromo-1-butyl-6-fluorobenzoimidazole: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-butyl-6-fluorobenzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and butylamine.
Formation of Benzimidazole Ring: The key step involves the cyclization of 5-bromo-2-fluoroaniline with butylamine under acidic conditions to form the benzimidazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures (around 100-150°C) for several hours.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-butyl-6-fluorobenzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used in substitution reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-1-butyl-6-fluorobenzoimidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown promise in the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-6-fluorobenzoimidazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms in the compound may enhance its binding affinity and specificity for certain targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in key biological processes, such as DNA replication, protein synthesis, or signal transduction.
Receptors: It may interact with receptors on the cell surface or within the cell, affecting cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
5-Bromo-1-tert-butyl-6-fluorobenzoimidazole: This compound has a similar structure but with a tert-butyl group instead of a butyl group.
5-Bromo-1-methyl-6-fluorobenzoimidazole: This compound has a methyl group instead of a butyl group.
5-Bromo-1-ethyl-6-fluorobenzoimidazole: This compound has an ethyl group instead of a butyl group.
Uniqueness: 5-Bromo-1-butyl-6-fluorobenzoimidazole is unique due to the presence of the butyl group, which may influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the structure also contributes to its distinct properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-1-butyl-6-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2/c1-2-3-4-15-7-14-10-5-8(12)9(13)6-11(10)15/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMBBMGIYHOYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC(=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682065 | |
Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-10-8 | |
Record name | 1H-Benzimidazole, 5-bromo-1-butyl-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-butyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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